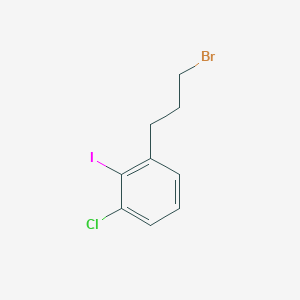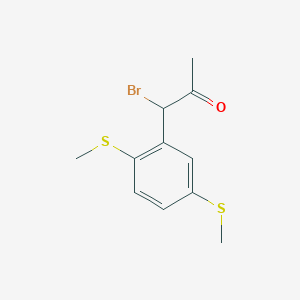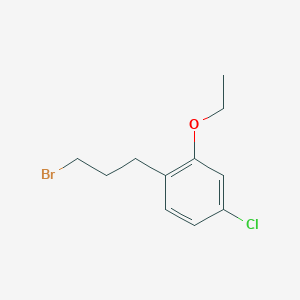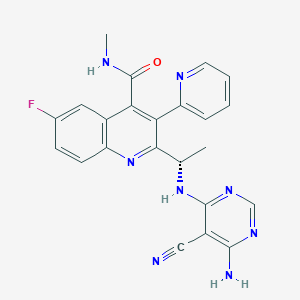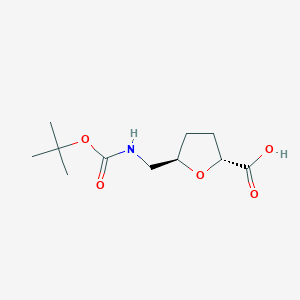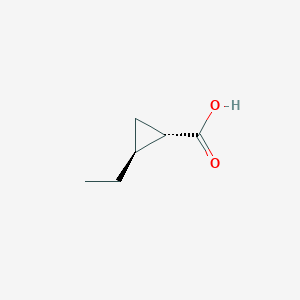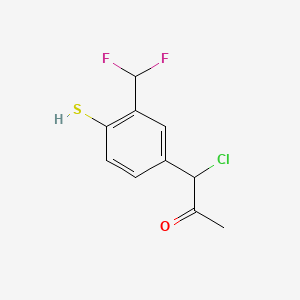
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-mercaptophenylpropan-2-one with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
化学反应分析
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. The difluoromethyl group may enhance the compound’s stability and bioavailability.
The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used. For example, in a biological setting, it may inhibit enzyme activity by forming covalent bonds with active site residues.
相似化合物的比较
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a mercapto group, which may affect its reactivity and biological activity.
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one: The ethoxy group introduces different steric and electronic effects compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged for various applications.
属性
分子式 |
C10H9ClF2OS |
|---|---|
分子量 |
250.69 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-2-3-8(15)7(4-6)10(12)13/h2-4,9-10,15H,1H3 |
InChI 键 |
CPHVGKQGXJKTOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




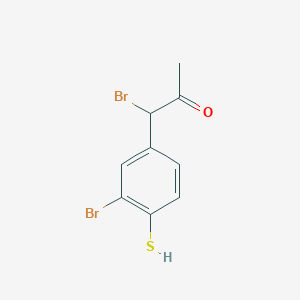
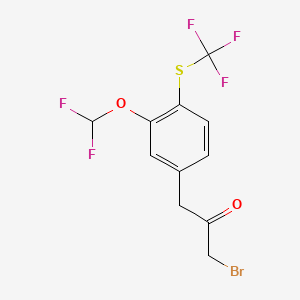


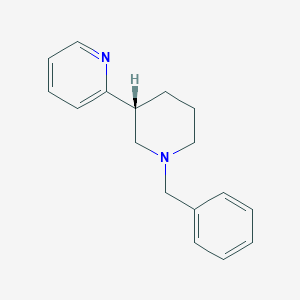
![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
